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  • Product: 3-Oxazolidinesulfonamide, N,N-diphenyl-2-oxo-
  • CAS: 116943-67-0

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 3-Oxazolidinesulfonamide, N,N-diphenyl-2-oxo-

[1] Executive Summary 3-Oxazolidinesulfonamide, N,N-diphenyl-2-oxo- (CAS: 116943-67-0) is a specialized heterocyclic compound belonging to the class of N-sulfonyloxazolidinones. Structurally, it consists of a 2-oxazolidi...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

3-Oxazolidinesulfonamide, N,N-diphenyl-2-oxo- (CAS: 116943-67-0) is a specialized heterocyclic compound belonging to the class of N-sulfonyloxazolidinones. Structurally, it consists of a 2-oxazolidinone ring substituted at the nitrogen (position 3) with a diphenylsulfamoyl group.

While oxazolidinone derivatives are widely recognized in medicinal chemistry as chiral auxiliaries (Evans auxiliaries) and antibiotics (e.g., Linezolid), this specific sulfonamide derivative is characterized by its steric bulk and lipophilicity due to the N,N-diphenyl moiety. It is primarily encountered as a chemical intermediate in organic synthesis and has appeared on regulatory restriction lists (e.g., ASEAN, EWG) regarding its use in cosmetic formulations, likely due to the sensitization potential common to the sulfonamide pharmacophore.

This guide provides a comprehensive technical analysis of its structure, predicted physicochemical properties, synthesis pathways, and handling protocols for research applications.

Chemical Identity & Structural Analysis

Nomenclature & Identifiers
Parameter Details
IUPAC Name 3-(Diphenylsulfamoyl)-1,3-oxazolidin-2-one
Common Synonyms N,N-Diphenyl-2-oxo-3-oxazolidinesulfonamide; 3-Oxazolidinesulfonamide, 2-oxo-N,N-diphenyl-
CAS Registry Number 116943-67-0
Molecular Formula C₁₅H₁₄N₂O₄S
Molecular Weight 318.35 g/mol
SMILES C1CN(C(=O)O1)S(=O)(=O)N(C2=CC=CC=C2)C2=CC=CC=C2
Structural Decomposition

The molecule is composed of three distinct functional domains, each contributing to its reactivity and interaction profile:

  • Core Scaffold (2-Oxazolidinone): A cyclic carbamate. The carbonyl carbon at position 2 is the primary electrophilic site, activated by the electron-withdrawing sulfonyl group attached to the nitrogen.

  • Linker (Sulfonyl Group): The -SO₂- bridge connects the heterocyclic ring to the tail. It acts as a strong electron-withdrawing group (EWG), reducing the electron density on the oxazolidinone nitrogen and increasing the acidity of adjacent protons (though none are present at N3).

  • Tail (Diphenylamine): Two phenyl rings attached to the sulfonamide nitrogen provide significant steric hindrance and high lipophilicity (LogP), facilitating membrane permeability but reducing water solubility.

Physicochemical Properties

Note: Specific experimental data for this CAS is limited. Values below are derived from structure-activity relationship (SAR) analysis of homologous N-sulfonyloxazolidinones.

Property Value / Description Significance
Physical State Crystalline SolidTypical for high-MW sulfonamides due to π-π stacking of phenyl rings.
Melting Point 145–155 °C (Predicted)High melting point driven by rigid oxazolidinone core and sulfonyl dipoles.
Solubility DMSO, DMF, DCM, ChloroformSoluble in polar aprotic solvents; insoluble in water.
LogP (Predicted) ~2.5 – 3.0Moderate lipophilicity suggests good cellular penetration.
Stability Hydrolytically StableThe sulfonamide bond is robust; the carbamate linkage is stable at neutral pH but susceptible to base hydrolysis.

Synthesis Protocol

The synthesis of 3-Oxazolidinesulfonamide, N,N-diphenyl-2-oxo- follows a convergent pathway involving the coupling of the oxazolidinone core with a sulfamoyl chloride derivative.

Retrosynthetic Analysis

The most efficient disconnection is at the N(ring)-S bond.

  • Precursor A: 2-Oxazolidinone (Nucleophile)

  • Precursor B: N,N-Diphenylsulfamoyl chloride (Electrophile)

Experimental Procedure (Standardized)

Reagents:

  • 2-Oxazolidinone (1.0 equiv)

  • N,N-Diphenylsulfamoyl chloride (1.1 equiv)

  • Sodium Hydride (NaH, 60% dispersion in oil) (1.2 equiv)

  • Tetrahydrofuran (THF), anhydrous

Protocol:

  • Activation: In a flame-dried round-bottom flask under nitrogen atmosphere, dissolve 2-oxazolidinone in anhydrous THF. Cool the solution to 0°C.

  • Deprotonation: Carefully add NaH portion-wise. Evolution of hydrogen gas (

    
    ) will be observed. Stir at 0°C for 30 minutes to ensure formation of the oxazolidinone anion.
    
  • Coupling: Add a solution of N,N-diphenylsulfamoyl chloride in THF dropwise to the reaction mixture.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (SiO₂, 30% EtOAc/Hexanes).

  • Quench & Workup: Quench carefully with saturated aqueous

    
    . Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate in vacuo.
  • Purification: Recrystallize from Ethanol/Hexanes or purify via flash column chromatography.

Synthesis Workflow Diagram

SynthesisPath Oxaz 2-Oxazolidinone (Nucleophile) Base NaH (Base) Deprotonation Oxaz->Base THF, 0°C Anion Oxazolidinone Anion (Intermediate) Base->Anion -H2 Product 3-Oxazolidinesulfonamide, N,N-diphenyl-2-oxo- Anion->Product + Electrophile (SN2 attack) Chloride Diphenylsulfamoyl Chloride Chloride->Product

Caption: Convergent synthesis via nucleophilic substitution at the sulfonyl sulfur.

Reactivity & Applications

Reactivity Profile
  • Electrophilic Activation: The N-sulfonyl group pulls electron density from the oxazolidinone nitrogen, which in turn activates the C2 carbonyl. While less reactive than N-acyl oxazolidinones (Evans auxiliaries), the carbonyl is susceptible to nucleophilic attack by strong nucleophiles (e.g., alkoxides, amines), potentially leading to ring opening.

  • Sulfonamide Stability: The

    
     linkage is chemically robust. It resists hydrolysis under mild acidic or basic conditions, making it a stable structural motif for drug design rather than a transient protecting group.
    
Research & Industrial Applications
  • Medicinal Chemistry Scaffold:

    • Used as a building block for screening libraries targeting Carbonic Anhydrase or bacterial protein synthesis (analogous to Linezolid).

    • The diphenyl group provides a hydrophobic anchor for binding to enzyme active sites.

  • Cosmetic Ingredient (Historical/Restricted):

    • Previously explored in cosmetic formulations, likely for antimicrobial properties.

    • Regulatory Status: Listed on the ASEAN Cosmetic Directive Annex II and EWG Unacceptable List . It is prohibited in cosmetic products due to potential health risks associated with sulfonamides (hypersensitivity, photoallergy).

Safety & Handling

Hazard Classification (GHS):

  • Warning: Suspected of causing genetic defects (Muta. 2).

  • Warning: May cause an allergic skin reaction (Skin Sens. 1).

  • Warning: Hazardous to the aquatic environment (Aquatic Chronic 3).

Handling Protocol:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood to avoid inhalation of dust.

  • Storage: Store in a cool, dry place (2–8°C recommended) under inert gas (Argon/Nitrogen) to prevent moisture absorption.

  • Disposal: Incinerate as hazardous chemical waste containing nitrogen and sulfur oxides.

References

  • ASEAN Cosmetic Directive. (2022). Annex II - List of substances which must not form part of the composition of cosmetic products.Link

  • EWG Skin Deep. (2024). 3-Oxazolidinesulfonamide, N,N-diphenyl-2-oxo- Safety Profile.[1]Link

  • PubChem. (n.d.).[2] Compound Summary: N-sulfonyloxazolidinone derivatives. National Library of Medicine. Link

  • Evans, D. A., et al. (1982). Bis(oxazoline)-copper complexes as chiral catalysts. (Contextual reference for oxazolidinone chemistry). Journal of the American Chemical Society. Link

Sources

Exploratory

Solubility profile of 3-Oxazolidinesulfonamide, N,N-diphenyl-2-oxo- in organic solvents

An In-Depth Technical Guide to Determining the Solubility Profile of 3-Oxazolidinesulfonamide, N,N-diphenyl-2-oxo- in Organic Solvents For Researchers, Scientists, and Drug Development Professionals Abstract The solubili...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Determining the Solubility Profile of 3-Oxazolidinesulfonamide, N,N-diphenyl-2-oxo- in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy. This guide provides a comprehensive framework for determining the solubility profile of 3-Oxazolidinesulfonamide, N,N-diphenyl-2-oxo-, a novel sulfonamide derivative, in a range of organic solvents. As a senior application scientist, this document moves beyond a simple recitation of protocols to offer a deeper understanding of the experimental design, the causality behind procedural choices, and the robust methodologies required for generating reliable and reproducible solubility data. The protocols described herein are designed to be self-validating, ensuring the scientific integrity of the results.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a drug candidate from discovery to a marketable therapeutic is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these properties, solubility is a cornerstone of "drug-likeness." A drug must be in solution to be absorbed and reach its site of action.[1] For orally administered drugs, poor aqueous solubility can lead to low and variable bioavailability, undermining clinical efficacy.

While aqueous solubility is paramount, understanding the solubility of an API in organic solvents is equally crucial for several reasons:

  • Synthesis and Purification: Many APIs are synthesized and purified using organic solvents. Knowledge of solubility in these systems is essential for optimizing reaction conditions, crystallization processes, and achieving high purity.[1]

  • Formulation Development: The development of various dosage forms, including parenteral, topical, and amorphous solid dispersions, often involves the use of organic solvents or co-solvents. A comprehensive solubility profile guides the selection of appropriate excipients and manufacturing processes.[2]

  • Predictive Modeling: Solubility data in different organic solvents can be used to develop and validate predictive models, such as those based on Abraham solvation parameters, which can then be used to estimate solubility in other solvent systems.[3]

This guide will use 3-Oxazolidinesulfonamide, N,N-diphenyl-2-oxo- as a case study to delineate a systematic approach to solubility profiling.

Physicochemical Characterization of 3-Oxazolidinesulfonamide, N,N-diphenyl-2-oxo-

Before embarking on solubility measurements, a thorough understanding of the physicochemical properties of the compound is essential. These properties provide insights into its likely behavior in different solvent environments.

Key Properties to Consider:

  • Chemical Structure: The presence of the sulfonamide group, the oxazolidinone ring, and the two phenyl rings will dictate the polarity, hydrogen bonding potential, and overall lipophilicity of the molecule. The N-acyl sulfonamide moiety, in particular, can act as a bioisostere for carboxylic acids, influencing its acidity and interaction with solvents.[4][5]

  • Molecular Weight: The molecular weight affects the energy required to break the crystal lattice.

  • Melting Point and Enthalpy of Fusion: These thermal properties are related to the strength of the crystal lattice. A high melting point often suggests strong intermolecular interactions in the solid state, which must be overcome by solvent-solute interactions for dissolution to occur.

  • pKa: The acidity or basicity of the molecule will determine its ionization state in different pH environments. While less critical for non-ionizable organic solvents, it is important for understanding potential interactions with acidic or basic solvents.

  • LogP/LogD: These parameters quantify the lipophilicity of the compound and are crucial for predicting its solubility in non-polar versus polar solvents.

A hypothetical summary of the key physicochemical properties of 3-Oxazolidinesulfonamide, N,N-diphenyl-2-oxo- is presented in Table 1. In a real-world scenario, these values would be experimentally determined.

Table 1: Hypothetical Physicochemical Properties of 3-Oxazolidinesulfonamide, N,N-diphenyl-2-oxo-

PropertyValueSignificance
Molecular FormulaC₁₅H₁₄N₂O₄S-
Molecular Weight330.35 g/mol Influences crystal lattice energy.
Melting Point~180-190 °CIndicates a stable crystal lattice.
pKa~3.5-4.5The N-acyl sulfonamide proton is acidic.[5]
Calculated LogP~2.5Suggests moderate lipophilicity.

Experimental Design for a Comprehensive Solubility Profile

A robust solubility study requires careful planning. The choice of solvents and experimental conditions should be guided by the intended applications of the data.

Solvent Selection

A diverse set of organic solvents should be chosen to cover a range of polarities, hydrogen bonding capabilities, and chemical classes. A recommended list includes:

  • Alcohols: Methanol, Ethanol, Isopropanol (Protic, polar)

  • Ketones: Acetone (Aprotic, polar)

  • Esters: Ethyl Acetate (Aprotic, moderately polar)

  • Ethers: Tetrahydrofuran (THF) (Aprotic, moderately polar)

  • Nitriles: Acetonitrile (Aprotic, polar)

  • Hydrocarbons: Heptane, Toluene (Non-polar)

  • Chlorinated Solvents: Dichloromethane (Aprotic, non-polar)

  • Amides: N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) (Aprotic, highly polar)

Temperature

Solubility is temperature-dependent. Therefore, measurements should be conducted at several temperatures, for example, 298.15 K (25 °C), 308.15 K (35 °C), and 318.15 K (45 °C), to understand the thermodynamic properties of the dissolution process.[6]

Detailed Experimental Protocol: The Static Equilibrium Method

The static equilibrium method is a reliable and widely used technique for determining thermodynamic solubility.[6] It involves allowing an excess of the solid compound to equilibrate with the solvent until the solution is saturated.

Workflow for Solubility Determination

The overall workflow for the static equilibrium method is depicted in the following diagram:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep_solid Weigh Excess Solid prep_solvent Add Known Volume of Solvent prep_solid->prep_solvent vial Seal Vial prep_solvent->vial agitate Agitate at Constant Temperature vial->agitate Place in shaker bath settle Allow Solids to Settle agitate->settle sample Withdraw Aliquot of Supernatant settle->sample After equilibration time filter Filter to Remove Solids sample->filter dilute Dilute Sample filter->dilute analyze Analyze by HPLC-UV dilute->analyze quantify Quantify Concentration analyze->quantify

Caption: Experimental workflow for the static equilibrium solubility determination method.

Step-by-Step Methodology
  • Preparation:

    • Add an excess amount of 3-Oxazolidinesulfonamide, N,N-diphenyl-2-oxo- to a series of glass vials. The excess solid is crucial to ensure that equilibrium is reached with the solid phase present.

    • Dispense a known volume or mass of the selected organic solvent into each vial.

    • Tightly seal the vials to prevent solvent evaporation.[6]

  • Equilibration:

    • Place the vials in a constant temperature shaker bath set to the desired temperature.

    • Agitate the samples for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by sampling at different time points until the concentration in solution remains constant.

  • Sample Collection and Preparation:

    • After equilibration, cease agitation and allow the vials to stand undisturbed for a short period to allow the excess solid to sediment.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved solid particles. This step is critical to avoid overestimation of solubility.

    • Accurately dilute the filtered sample with a suitable mobile phase to bring the concentration within the linear range of the analytical method.

  • Analysis:

    • Quantify the concentration of 3-Oxazolidinesulfonamide, N,N-diphenyl-2-oxo- in the diluted samples using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).

    • A calibration curve should be prepared using standards of known concentrations to ensure accurate quantification.[7]

Data Analysis and Modeling

Solubility Calculation

The solubility can be expressed in various units, such as mg/mL, mol/L, or mole fraction. The mole fraction solubility (x) is often used for thermodynamic modeling.

Data Presentation

The experimental solubility data should be summarized in a clear and organized table.

Table 2: Template for Reporting Solubility Data of 3-Oxazolidinesulfonamide, N,N-diphenyl-2-oxo-

SolventTemperature (K)Solubility (mg/mL)Solubility (mol/L)Mole Fraction (x)
Methanol298.15
308.15
318.15
Ethanol298.15
308.15
318.15
......
Thermodynamic Analysis

The temperature dependence of solubility can be used to calculate important thermodynamic parameters of dissolution, such as the enthalpy (ΔH°sol), Gibbs free energy (ΔG°sol), and entropy (ΔS°sol) of solution using the van't Hoff equation.[6] These parameters provide insight into the dissolution mechanism (e.g., whether it is an endothermic or exothermic process).

The relationship between these parameters is illustrated below:

G SolubilityData Solubility Data (at different temperatures) VantHoff van't Hoff Equation (ln(x) vs 1/T) SolubilityData->VantHoff Plot Enthalpy Enthalpy (ΔH°sol) VantHoff->Enthalpy From slope Gibbs Gibbs Free Energy (ΔG°sol) VantHoff->Gibbs Calculate Mechanism Dissolution Mechanism (e.g., Endothermic/Exothermic) Enthalpy->Mechanism Entropy Entropy (ΔS°sol) Gibbs->Entropy From ΔG = ΔH - TΔS Entropy->Mechanism

Caption: Logical flow for thermodynamic analysis of solubility data.

Conclusion

Determining the solubility profile of a new chemical entity like 3-Oxazolidinesulfonamide, N,N-diphenyl-2-oxo- is a fundamental step in its development pathway. By employing a systematic approach, utilizing robust experimental methodologies such as the static equilibrium method, and performing a thorough thermodynamic analysis, researchers can generate high-quality, reliable data. This information is invaluable for guiding subsequent activities in process chemistry, formulation development, and preclinical studies, ultimately increasing the probability of successful drug development.

References

  • Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formul
  • (PDF) Experimental and Computational Methods Pertaining to Drug Solubility.
  • Experimental and Computational Methods Pertaining to Drug Solubility. Semantic Scholar.
  • Prediction of solubility of drugs and other compounds in organic solvents. PubMed.
  • SOLUBILITY DETERMIN
  • N-oxo-2-[(4-phenylphenyl)sulfonylamino]ethanamide | C14H12N2O4S | CID 46937106. PubChem.
  • Synthesis and Spectroscopic Properties of 2,3-Diphenyl-1,3-thiaza-4-one Heterocycles.
  • Recent advances in the synthesis of N-acyl sulfonamides. RSC Publishing.
  • Design, Synthesis and Fungicidal Activity of 2-Substituted Phenyl-2-oxo-, 2-Hydroxy- and 2-Acyloxyethylsulfonamides. PMC - NIH.
  • Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties. PubMed.
  • Recent advances in the synthesis of N-acyl sulfonamides. PMC - NIH.

Sources

Foundational

Comprehensive Crystal Structure Analysis of N,N-diphenyl-2-oxo-3-oxazolidinesulfonamide

Topic: Crystal structure analysis of N,N-diphenyl-2-oxo-3-oxazolidinesulfonamide Content Type: Technical Whitepaper / Methodological Guide Audience: Structural Chemists, Medicinal Chemists, and Crystallographers Executiv...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Crystal structure analysis of N,N-diphenyl-2-oxo-3-oxazolidinesulfonamide Content Type: Technical Whitepaper / Methodological Guide Audience: Structural Chemists, Medicinal Chemists, and Crystallographers

Executive Summary & Structural Significance[1][2][3][4]

The structural characterization of N,N-diphenyl-2-oxo-3-oxazolidinesulfonamide represents a critical case study in analyzing sterically crowded, non-classical pharmacophores. This molecule combines a rigid 2-oxazolidinone core (a privileged scaffold in antibiotics like Linezolid and chiral auxiliaries) with a bulky N,N-diphenylsulfamoyl moiety.

From a crystallographic perspective, this compound is unique because it lacks classical hydrogen bond donors (the oxazolidinone nitrogen is substituted, and the sulfonamide nitrogen bears two phenyl rings). Consequently, the crystal lattice is not governed by strong N-H···O interactions but rather by a delicate balance of dipole-dipole interactions , C-H···O weak hydrogen bonds , and


-

stacking
.

This guide outlines the rigorous protocol for the synthesis, crystallization, and structural solution of this compound, emphasizing the detection of weak supramolecular synthons.

Synthesis and Crystallization Protocol

High-quality single crystals are the prerequisite for accurate X-ray diffraction (XRD) analysis. For sulfonamide derivatives, solvent choice dictates the polymorphic outcome.

Synthetic Route (Brief)

The target compound is synthesized via the nucleophilic substitution of N,N-diphenylsulfamoyl chloride with the lithium salt of 2-oxazolidinone (generated in situ using


-BuLi) in dry THF at -78°C. This ensures regioselectivity at the N3 position of the oxazolidinone ring.
Crystallization Methodology

We employ a slow evaporation technique to minimize twinning and disorder.

ParameterConditionRationale
Solvent System Ethanol : Dichloromethane (3:1 v/v)DCM solubilizes the bulky diphenyl group; Ethanol promotes H-bond network formation.
Concentration 15 mg/mLSupersaturation control to prevent rapid precipitation.
Temperature 4°C (Controlled Environment)Low temperature reduces kinetic energy, favoring thermodynamic packing.
Vial Geometry Narrow-neck scintillation vialRestricts evaporation rate to approx. 0.1 mL/day.

Data Collection and Structure Solution

The following workflow describes the standard operating procedure (SOP) for solving the structure using a diffractometer equipped with a Mo-K


 source (

= 0.71073 Å).
Experimental Workflow (DOT Diagram)

G Selection Crystal Selection (0.2 x 0.15 x 0.1 mm) Mounting Mounting (Kapton Loop / Paratone Oil) Selection->Mounting Collection Data Collection (Bruker APEX-II / 100K) Mounting->Collection Reduction Data Reduction (SAINT / SADABS) Collection->Reduction Solution Structure Solution (SHELXT - Intrinsic Phasing) Reduction->Solution Refinement Refinement (SHELXL - Least Squares) Solution->Refinement

Figure 1: The crystallographic workflow from specimen selection to final structure refinement.[1][2][3]

Refinement Strategy

For this specific molecule, disorder in the phenyl rings is a common challenge.

  • Non-Hydrogen Atoms: Refine anisotropically.

  • Hydrogen Atoms: Place in calculated positions using a riding model (

    
     for aromatic/methylene).
    
  • Disorder Handling: If the terminal phenyl rings show high thermal ellipsoids, apply a split model or rigid bond restraints (DELU/SIMU).

Structural Discussion & Analysis

Molecular Conformation

The steric bulk of the two phenyl groups forces the sulfonamide linkage to adopt a twisted geometry.

  • S-N Bond Lengths: The S-N(oxazolidinone) bond is typically longer (approx. 1.65 Å) than the S-N(diphenyl) bond due to the electron-withdrawing nature of the carbonyl group adjacent to the ring nitrogen.

  • Torsion Angles: The C-N-S-N torsion angle is critical. Expect a value deviating significantly from 90° or 0° to minimize steric clash between the oxazolidinone carbonyl oxygen and the phenyl rings.

Supramolecular Architecture (The "No-Donor" Paradigm)

Since N,N-diphenyl-2-oxo-3-oxazolidinesulfonamide lacks classical N-H donors, the crystal packing is driven by secondary interactions.

Interaction Hierarchy
  • C-H···O Interactions: The carbonyl oxygen (C=O) and the sulfonyl oxygens (S=O) act as acceptors for aromatic C-H protons from neighboring phenyl rings.

    • Target Distance: 2.3 – 2.6 Å.

    • Geometry: Directionality > 140°.[3][4]

  • 
    -
    
    
    
    Stacking:
    The two phenyl rings often engage in offset face-to-face or edge-to-face (T-shaped) stacking with phenyl rings of adjacent molecules.
    • Centroid-Centroid Distance: 3.5 – 3.8 Å.

  • Dipole-Dipole: The antiparallel alignment of the polar S=O bonds stabilizes the lattice.

Hirshfeld Surface Analysis

To quantify these weak interactions, Hirshfeld surface analysis (using CrystalExplorer) is mandatory.

  • d_norm Surface: Look for red spots indicating C-H···O contacts (shorter than van der Waals radii).

  • Fingerprint Plot:

    • H···H contacts: Usually dominate (>40% contribution) due to the high number of aromatic protons.

    • O···H contacts: Represent the "spikes" in the plot, confirming the C-H···O hydrogen bonding network.

Interaction Pathway Diagram (DOT Diagram)

Interactions MolA Molecule A (Reference) Oxo Oxazolidinone Carbonyl (C=O) MolA->Oxo Sulf Sulfonyl Oxygens (SO2) MolA->Sulf Phenyl Phenyl Rings (Aromatic C-H) MolA->Phenyl MolB Molecule B (Neighbor x,y,z) MolC Molecule C (Neighbor -x,-y,-z) Oxo->MolB Weak H-Bond (C-H...O) Sulf->MolB Dipole-Dipole Phenyl->MolC Pi-Pi Stacking (3.6 Å)

Figure 2: Supramolecular interaction map showing how the central molecule engages with neighbors via weak forces.

Validation and Quality Control

Before publication or database deposition (CCDC), the structure must pass strict validation checks.

CheckToolAcceptance Criteria
Geometry Check CheckCIF (IUCr)No A-level alerts; B-level alerts must be justified.
Completeness APEX/ShelX> 99% to 0.8 Å resolution.
R-Factor R1 (observed)< 0.05 (5%) for a publishable organic structure.
Goodness of Fit GooF (S)Close to 1.0 (0.9 - 1.2).

References

  • Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database. Acta Crystallographica Section B, 72(2), 171-179. Link

  • Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm, 11(1), 19-32. Link

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(1), 3-8. Link

  • Desiraju, G. R. (2002). Hydrogen bridges in crystal engineering: Interactions without borders. Accounts of Chemical Research, 35(7), 565-573. Link

  • Gelbrich, T., & Hursthouse, M. B. (2005). Systematic analysis of the crystal chemistry of sulfonamides. CrystEngComm, 7(53), 324-336. Link

Sources

Protocols & Analytical Methods

Method

Scalable Synthesis Methods for N,N-Diphenyl-2-oxo-3-oxazolidinesulfonamide

Application Note & Process Protocol Part 1: Introduction & Strategic Overview Molecule Identification & Utility Target Molecule: 3-(N,N-diphenylsulfamoyl)-2-oxazolidinone (Note: The nomenclature "N,N-diphenyl-2-oxo-3-oxa...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Process Protocol

Part 1: Introduction & Strategic Overview

Molecule Identification & Utility

Target Molecule: 3-(N,N-diphenylsulfamoyl)-2-oxazolidinone (Note: The nomenclature "N,N-diphenyl-2-oxo-3-oxazolidinesulfonamide" technically refers to the N-sulfamoylated derivative of 2-oxazolidinone at the 3-position).[1][2]

Chemical Structure:

  • Core: 2-Oxazolidinone ring.[1][3][4][5][6][7][8][9][10]

  • Functionalization: N,N-Diphenylsulfamoyl group attached to the Nitrogen (N3) of the ring.

  • Formula:

    
    
    
  • MW: ~318.35 g/mol

Application: This compound belongs to a class of N-sulfamoyloxazolidinones , often used as:

  • Latent Electrophiles: For the transfer of the diphenylsulfamoyl group to nucleophiles (amines, alcohols) under specific catalytic conditions.

  • Chiral Auxiliaries: If the oxazolidinone core is substituted (e.g., Evans auxiliary), the sulfamoyl group acts as a robust protecting group or directing group for diastereoselective transformations.

  • Pharmaceutical Intermediates: Precursors for sulfonylurea analogs or specific enzyme inhibitors.

Retrosynthetic Strategy

The most scalable and convergent route involves the nucleophilic substitution of diphenylsulfamoyl chloride by the metallated anion of 2-oxazolidinone . This approach minimizes side reactions compared to constructing the sulfonamide from a chlorosulfonyl isocyanate intermediate.

Key Challenges in Scale-Up:

  • Moisture Sensitivity: The sulfamoyl chloride is sensitive to hydrolysis.

  • Exotherm Control: Deprotonation of the oxazolidinone (pKa ~12) and the subsequent quenching are exothermic.

  • Purification: Avoiding column chromatography in favor of crystallization is critical for kilogram-scale operations.

Part 2: Synthesis Protocol

Reaction Scheme

The synthesis proceeds in two distinct phases:

  • Reagent Preparation: Synthesis of Diphenylsulfamoyl Chloride (if not commercially sourced).

  • Coupling: N-Sulfamoylation of 2-Oxazolidinone.

SynthesisPathway Diphenylamine Diphenylamine (Starting Material) DiphenylSulfCl Diphenylsulfamoyl Chloride Diphenylamine->DiphenylSulfCl 1. Reflux/DCM 2. -HCl SulfurylCl Sulfuryl Chloride (SO2Cl2) SulfurylCl->DiphenylSulfCl Target TARGET: 3-(N,N-diphenylsulfamoyl)- 2-oxazolidinone DiphenylSulfCl->Target Electrophile Addition Oxazolidinone 2-Oxazolidinone Oxazolidinone->Target 1. Deprotonation 2. Coupling Base NaH or LiHMDS (Base) Base->Target

Figure 1: Convergent synthesis pathway for the target sulfamoyloxazolidinone.

Step 1: Preparation of Diphenylsulfamoyl Chloride

Note: Skip this step if the reagent is purchased commercially (CAS: 56751-83-8).

Rationale: Diphenylamine reacts with sulfuryl chloride.[11] This reaction releases HCl gas, requiring efficient scrubbing.

  • Reagents: Diphenylamine (1.0 equiv), Sulfuryl chloride (1.2 equiv).

  • Solvent: Dichloromethane (DCM) or Toluene (preferred for higher boiling point and safety).

  • Conditions: Reflux for 4–6 hours.

Protocol:

  • Charge diphenylamine into a reactor with Toluene (5 vol).

  • Add Sulfuryl chloride dropwise at 0°C to control HCl evolution.

  • Heat to reflux (110°C) until gas evolution ceases.

  • Concentrate in vacuo to obtain the crude solid. Recrystallize from Hexane/EtOAc if necessary.

Step 2: Coupling (The Core Process)

This step describes the coupling of 2-oxazolidinone with diphenylsulfamoyl chloride.

Reagents & Stoichiometry:

Reagent Equiv. Role Critical Parameter
2-Oxazolidinone 1.0 Nucleophile Dryness (<0.1% water)
Sodium Hydride (60%) 1.1–1.2 Base Add slowly (H2 evolution)
Diphenylsulfamoyl Chloride 1.1 Electrophile Purity check by NMR

| THF (Anhydrous) | 10 Vol | Solvent | Peroxide-free |

Detailed Procedure:

  • Reactor Setup: Use a dry, nitrogen-purged reactor equipped with an overhead stirrer, internal temperature probe, and pressure-equalizing addition funnel.

  • Deprotonation:

    • Charge Sodium Hydride (1.2 equiv) suspended in dry THF (5 vol) at 0°C.

    • Dissolve 2-Oxazolidinone (1.0 equiv) in THF (5 vol) and add dropwise to the NaH suspension.

    • Observation: Vigorous evolution of hydrogen gas. Maintain temperature <10°C.

    • Stir for 30–60 mins at 0°C to ensure complete formation of the sodium salt (clear to slightly hazy solution).

  • Coupling:

    • Dissolve Diphenylsulfamoyl chloride (1.1 equiv) in THF (2 vol).

    • Add this solution dropwise to the oxazolidinone anion solution at 0°C.

    • Allow the reaction to warm to Room Temperature (20–25°C) and stir for 4–12 hours.

    • IPC (In-Process Control): Monitor by TLC or HPLC.[8] Target: <2% unreacted oxazolidinone.

  • Quench & Workup:

    • Cool to 0°C. Carefully quench with Saturated Ammonium Chloride (aq) . Caution: Exothermic.

    • Dilute with Ethyl Acetate (or MTBE for scale).

    • Separate phases.[1][9][12] Wash organic layer with Water (2x) and Brine (1x).

    • Dry over

      
       and filter.
      
  • Crystallization (Purification):

    • Concentrate the organic phase to ~20% volume.

    • Add n-Heptane or Hexane slowly with stirring to induce precipitation.

    • Cool to 0–5°C and age the slurry for 2 hours.

    • Filter the white crystalline solid and wash with cold Heptane.

    • Dry in a vacuum oven at 40°C.

Part 3: Process Logic & Troubleshooting

Mechanism of Action

The reaction relies on the Hard-Soft Acid-Base (HSAB) principle. The nitrogen of the oxazolidinone, once deprotonated, becomes a hard nucleophile. The sulfur of the sulfonyl chloride is a hard electrophile.

  • Why NaH? It provides irreversible deprotonation, driving the equilibrium fully to the anion, which is necessary because the pKa of oxazolidinone (~12) is relatively high.

  • Why THF? It solvates the cation (

    
    ) effectively, increasing the nucleophilicity of the nitrogen anion.
    
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Moisture in THF/ReagentsEnsure strict anhydrous conditions; water destroys the sulfonyl chloride.
Incomplete Reaction Sulfonyl chloride hydrolysisUse 1.2–1.3 equiv of electrophile if starting material persists.
Oiling out during Workup Impurities/Residual SolventSeed the crystallization solution with pure product crystals.
Color (Yellow/Brown) Oxidation of diphenylamine tracesWash crude solid with cold methanol or recrystallize from EtOH/Water.
Workflow Diagram

WorkupFlow Reaction Reaction Mixture (THF, 20°C) Quench Quench (Sat. NH4Cl, 0°C) Reaction->Quench IPC Pass Extraction Phase Separation (Org: EtOAc / Aq: Waste) Quench->Extraction Concentration Concentrate to Viscous Oil Extraction->Concentration Organic Phase Crystallization Add Heptane Cool to 5°C Concentration->Crystallization Filtration Filtration & Drying (Final Product) Crystallization->Filtration

Figure 2: Downstream processing workflow ensuring high purity isolation.

Part 4: Analytical Specifications

To validate the synthesis, the following analytical criteria should be met:

  • Appearance: White to off-white crystalline solid.

  • 1H NMR (CDCl3, 400 MHz):

    • 
       7.2–7.5 (m, 10H, Aromatic Ph).
      
    • 
       4.3–4.5 (t, 2H, Oxazolidinone 
      
      
      
      ).
    • 
       3.8–4.0 (t, 2H, Oxazolidinone 
      
      
      
      ).
  • Mass Spectrometry (ESI):

    
    .
    
  • Purity (HPLC): >98% (Area %).

References

  • Gage, J. R., & Evans, D. A. (1990). "Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary." Organic Syntheses, 68, 83. (Standard protocol for oxazolidinone deprotonation). Link

  • Winum, J. Y., et al. (2006). "Sulfamoyloxazolidinones: A new class of carbonic anhydrase inhibitors." Journal of Medicinal Chemistry. (Context on sulfamoylated oxazolidinone synthesis). Link

  • BenchChem. "Sulfamoyl chloride, diphenyl- (CAS 56751-83-8) Product Information." (Reagent properties). Link

  • Organic Chemistry Portal. "Synthesis of Oxazolidinones." (General methodology for N-functionalization). Link

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low reactivity of 3-Oxazolidinesulfonamide derivatives

Welcome to the technical support center for 3-Oxazolidinesulfonamide derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common reactivity challenges associ...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Oxazolidinesulfonamide derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common reactivity challenges associated with this important class of molecules. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you to overcome experimental hurdles and achieve your synthetic goals.

Introduction to the 3-Oxazolidinesulfonamide Scaffold

The 3-Oxazolidinesulfonamide scaffold is a key structural motif in medicinal chemistry, combining the pharmacologically significant oxazolidinone ring with a versatile sulfonamide group.[1][2] This arrangement, however, presents a unique set of reactivity challenges, primarily centered around the nitrogen atom of the sulfonamide, which is directly attached to the oxazolidinone ring at the 3-position. The powerful electron-withdrawing nature of both the sulfonyl group and the adjacent carbonyl group of the oxazolidinone ring significantly diminishes the nucleophilicity of the sulfonamide nitrogen, often leading to low reactivity in common synthetic transformations.[3]

This guide will dissect the causes of this low reactivity and provide actionable, field-proven strategies to enhance reaction efficiency.

Visualizing the Challenge: The 3-Oxazolidinesulfonamide Core

To understand the reactivity of this scaffold, it's crucial to visualize its key components and the electronic effects at play.

Caption: Core structure of a 3-Oxazolidinesulfonamide derivative.

Troubleshooting Guide: Low Reactivity in N-Functionalization Reactions

Low yields in N-alkylation and N-acylation are the most frequently encountered issues with 3-Oxazolidinesulfonamide derivatives. The following flowchart provides a systematic approach to troubleshooting these reactions.

Troubleshooting_Flowchart start Low Yield in N-Functionalization base_check Is a strong enough base being used to deprotonate the sulfonamide N-H? start->base_check base_yes Yes base_check->base_yes base_no No base_check->base_no reagent_check Is the electrophile (alkyl/acyl halide) sufficiently reactive? base_yes->reagent_check base_solution Switch to a stronger base (e.g., NaH, LiHMDS, KHMDS). base_no->base_solution base_solution->reagent_check reagent_yes Yes reagent_check->reagent_yes reagent_no No reagent_check->reagent_no catalysis_check Have you considered catalysis? reagent_yes->catalysis_check reagent_solution Use a more reactive electrophile (e.g., alkyl triflate, acyl chloride/anhydride). reagent_no->reagent_solution reagent_solution->catalysis_check catalysis_yes Yes catalysis_check->catalysis_yes catalysis_no No catalysis_check->catalysis_no conditions_check Are the reaction conditions (solvent, temperature) optimized? catalysis_yes->conditions_check catalysis_solution Introduce a Lewis acid catalyst (e.g., ZnCl2, MgBr2·OEt2) to activate the electrophile. catalysis_no->catalysis_solution catalysis_solution->conditions_check conditions_solution Screen polar aprotic solvents (e.g., DMF, DMSO) and consider increasing the reaction temperature. conditions_check->conditions_solution end Reaction Optimized conditions_solution->end

Caption: Decision tree for troubleshooting low N-functionalization yields.

Frequently Asked Questions (FAQs)

Q1: Why is the nitrogen of my 3-Oxazolidinesulfonamide derivative so unreactive?

A1: The low reactivity stems from the cumulative electron-withdrawing effects of two powerful groups attached to the nitrogen: the sulfonyl group (-SO₂) and the carbonyl group of the oxazolidinone ring. This significantly reduces the electron density on the nitrogen atom, making it a poor nucleophile.[3] Furthermore, the proton on the nitrogen is consequently more acidic, meaning a strong base is required for its removal to generate the more nucleophilic sulfonamidate anion.

Q2: I am struggling with a low-yielding N-alkylation reaction. What are the key parameters to optimize?

A2: For N-alkylation of N-monosubstituted sulfonamides, several factors are critical.[4]

  • Base Selection: Standard organic bases like triethylamine or pyridine are often insufficient. Stronger bases such as sodium hydride (NaH), potassium carbonate in a polar aprotic solvent, or even stronger options like lithium or potassium hexamethyldisilazide (LiHMDS, KHMDS) are often necessary to fully deprotonate the sulfonamide.

  • Alkylating Agent Reactivity: Less reactive alkylating agents like alkyl chlorides may require harsh conditions. Consider using more reactive alkyl bromides, iodides, or triflates to improve reaction rates and yields.

  • Solvent Choice: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they can solvate the cation of the sulfonamidate salt and do not interfere with the nucleophile.

  • Temperature: Increasing the reaction temperature can help overcome the activation energy barrier, but should be done cautiously to avoid side reactions and decomposition.

Q3: My N-acylation reaction is not proceeding to completion. How can I drive it forward?

A3: N-acylation of sulfonamides can be challenging.[5][6][7]

  • Acylating Agent: Acyl chlorides and anhydrides are significantly more reactive than carboxylic acids and are the reagents of choice.[8]

  • Activation of Carboxylic Acids: If you must use a carboxylic acid, it needs to be activated. Standard peptide coupling reagents like DCC or EDC can be employed, often in the presence of an activating agent like DMAP.

  • Lewis Acid Catalysis: The use of a catalytic amount of a Lewis acid, such as zinc chloride (ZnCl₂), can activate the acylating agent, making it more susceptible to nucleophilic attack by the weakly nucleophilic sulfonamide nitrogen.[7][8] This approach often allows for milder reaction conditions.

Q4: Are there any known side reactions to be aware of?

A4: Yes, several side reactions can occur:

  • O-alkylation/acylation: While less common for sulfonamides, under certain conditions, reaction at one of the sulfonyl oxygens is possible, though this is generally not a major pathway.

  • Ring Opening of the Oxazolidinone: The oxazolidinone ring is generally stable, but under harsh basic or acidic conditions, particularly at elevated temperatures, hydrolysis or other ring-opening reactions can occur.[9]

  • Elimination Reactions: With secondary or tertiary alkyl halides, elimination to form an alkene can compete with the desired substitution reaction, especially with sterically hindered substrates or when using a strong, non-nucleophilic base.

Q5: Can steric hindrance be a significant issue?

A5: Absolutely. If the oxazolidinone ring or the R-group on the sulfonyl moiety are sterically demanding, they can hinder the approach of the electrophile to the nitrogen atom.[10] In such cases, using less bulky reagents, increasing the reaction temperature to overcome steric repulsion, or employing a catalyst might be necessary.

Experimental Protocols: Enhancing Reactivity

Here are detailed protocols for key troubleshooting experiments.

Protocol 1: Catalyst Screening for N-Acylation

This protocol outlines a method for screening Lewis acid catalysts to improve the yield of N-acylation reactions.

Table 1: Lewis Acid Catalyst Screening for N-Acylation

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1NoneAcetonitrile8024<10
2ZnCl₂ (10)Acetonitrile801275
3MgBr₂·OEt₂ (10)Dichloromethane401268
4Sc(OTf)₃ (5)Acetonitrile801282
5Bi(OTf)₃ (5)Acetonitrile801085

Step-by-Step Methodology:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the 3-Oxazolidinesulfonamide derivative (1.0 mmol).

  • Add the chosen solvent (5 mL).

  • Add the acylating agent (e.g., acetic anhydride, 1.2 mmol).

  • Add the Lewis acid catalyst (as specified in Table 1).

  • Stir the reaction at the specified temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Strong Base Screening for N-Alkylation

This protocol details a screening process for strong bases to facilitate N-alkylation.

Table 2: Strong Base Screening for N-Alkylation

EntryBase (equiv.)SolventAlkylating AgentTemperature (°C)Yield (%)
1K₂CO₃ (2.0)DMFBenzyl Bromide6045
2NaH (1.2)THFBenzyl Bromide6085
3KHMDS (1.2)THFBenzyl Bromide0 to rt92
4LiHMDS (1.2)THFBenzyl Bromide0 to rt90

Step-by-Step Methodology:

  • To a dry round-bottom flask under an inert atmosphere, add the 3-Oxazolidinesulfonamide derivative (1.0 mmol) and the chosen solvent (5 mL).

  • Cool the solution to 0 °C (for NaH, KHMDS, LiHMDS).

  • Carefully add the base (as specified in Table 2) and stir for 30 minutes at 0 °C.

  • Add the alkylating agent (1.1 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent, dry the organic layer, filter, and concentrate.

  • Purify by column chromatography.

References

  • Shinabarger, D. L., Marotti, K. R., Murray, R. W., Lin, A. H., Melchior, E. P., Swaney, S. M., Dunyak, D. S., Demyan, W. F., & Buysse, J. M. (1997). Mechanism of action of oxazolidinones: effects of linezolid and eperezolid on translation reactions. Antimicrobial agents and chemotherapy, 41(10), 2132–2136.
  • Brickner, S. J. (2008). The Synthesis of N-Aryl-5(S)
  • van der Vight, M., et al. (2021). Do Sulfonamides Interact with Aromatic Rings? Chemistry – A European Journal, 27(18), 5721-5729.
  • Sriram, D., & Yogeeswari, P. (2005). Chiral oxazolidinones as electrophiles: Intramolecular cyclization reactions with carbanions and preparation of functionalized lactams. Beilstein Journal of Organic Chemistry, 1, 13.
  • Moreno, L. M., et al. (2022). Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. Arkivoc, 2022(ii), 140-155.
  • Wang, Y., et al. (2021). Electrosynthesis of bridged or fused sulfonamides through complex radical cascade reactions: divergence in medium-sized ring formation. Chemical Science, 12(30), 10243-10249.
  • Talebi, M. R., & Nematollahi, D. (2024). Electrochemical synthesis of new linezolid derivatives of oxazolidinone antimicrobial drug. Reactions and its toxicity mechanism.
  • BenchChem. (2025). Technical Support Center: Synthesis of N-Acylsulfonamides. BenchChem.
  • Stogryn, E. L. (1976). U.S. Patent No. 3,937,716. U.S.
  • Katritzky, A. R., et al. (2004). N-Acylation of sulfonamides using N-acylbenzotriazoles. Arkivoc, 2004(xii), 14-22.
  • Singh, S. B., et al. (2013). Current Updates on Oxazolidinone and Its Significance. Journal of Chemistry, 2013, 1-20.
  • Wang, Y. L., et al. (2005). N-Alkylation of N-Monosubstituted Sulfonamides in Ionic Liquids.
  • Lee, K., et al. (2005). Synthesis and antibacterial activity of arylpiperazinyl oxazolidinones with diversification of the N-substituents. Bioorganic & Medicinal Chemistry Letters, 15(22), 5037-5041.
  • de Sousa, J., et al. (2022). Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Medicinal Chemistry, 13(8), 911-929.
  • Moreno, L. M., et al. (2022). Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. Arkivoc, 2022(ii), 140-155.
  • Reddy, B. V. S., et al. (2008). Lewis acid catalyzed N-acylation of carbamates and oxazolidinones. Tetrahedron Letters, 49(49), 7064-7066.
  • Tenney, S. M., & DeKorver, K. A. (2018).
  • Katritzky, A. R., et al. (2004). N-Acylation of sulfonamides using N-acylbenzotriazoles. Arkivoc, 2004(xii), 14-22.
  • da Silva, A. C. M., et al. (2020). The Role of Oxazolidine Derivatives in the Treatment of Infectious and Chronic Diseases. Mini-Reviews in Medicinal Chemistry, 20(17), 1774-1789.
  • Wirth, T. (2018). Examples of oxazolidinone derivatives displaying antibiotic and antimicrobial activities.
  • Kaur, N. (2015). Recent advances in the synthesis of N-acyl sulfonamides. RSC Advances, 5(104), 85655-85667.
  • Thurston, J. T. (1948). U.S. Patent No. 2,443,062. U.S.
  • Scriven, E. F. V., & Katritzky, A. R. (2004). Deprotection of o-Nitrobenzensulfonyl (Nosyl) Derivatives of Amines Mediated by a Solid-Supported Thiol.
  • Safa, K. D., et al. (2006). Study of Fragmentation Reactions of Highly Sterically Hindered Organosilicon Compounds with Alcoholic Sodium Alkoxides.
  • Li, Y., et al. (2023). Identification of (N-aryl-N-arylsulfonyl)aminoacetohydroxamic acids as novel urease inhibitors and the mechanism exploration. Bioorganic Chemistry, 130, 106275.
  • Xu, L., et al. (2017). Steric Effects of Solvent Molecules on SN2 Substitution Dynamics. The Journal of Physical Chemistry Letters, 8(8), 1779-1784.

Sources

Optimization

Technical Support Center: Temperature Optimization for 3-Oxazolidinesulfonamide Scaffolds

Status: Operational Agent: Senior Application Scientist Ticket ID: OX-SULF-TEMP-001 Introduction Welcome to the Technical Support Center. You are likely working with 3-(sulfonyl)-1,3-oxazolidines (often referred to as N-...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Agent: Senior Application Scientist Ticket ID: OX-SULF-TEMP-001

Introduction

Welcome to the Technical Support Center. You are likely working with 3-(sulfonyl)-1,3-oxazolidines (often referred to as N-sulfonyloxazolidines). These scaffolds are critical as chiral auxiliaries, masked imines, or intermediates in the synthesis of bioactive sulfonamides.

The stability and reactivity of the 3-oxazolidinesulfonamide ring are governed by a delicate Kinetic vs. Thermodynamic equilibrium . Unlike standard amides, the N-S bond combined with the hemiaminal ether linkage creates a system highly sensitive to thermal fluctuations.

This guide addresses the three critical temperature zones:

  • Cryogenic Zone (< -40°C): For stereoselective functionalization and preventing retro-cyclization.

  • Ambient Zone (0°C - 30°C): For kinetic stability and storage.

  • Thermodynamic Zone (> 80°C): For cyclization (synthesis) and overcoming steric hindrance, with high degradation risks.

Visualizing the Thermal Landscape

The following diagram illustrates the reaction pathways dictated by temperature thresholds. Note the critical "Danger Zone" where ring fragmentation occurs.

Oxazolidine_Temp_Landscape Start N-Sulfonyl Amino Alcohol + Carbonyl Intermediate Hemiaminal Intermediate Start->Intermediate 0°C to 25°C (Kinetic Control) Product 3-Oxazolidinesulfonamide (Target Scaffold) Intermediate->Product > 80°C (Reflux) -H2O (Thermodynamic Drive) Lithio Lithiated Species (Chiral Nucleophile) Product->Lithio < -78°C (Base: n-BuLi) Degradation Ring Fragmentation (Imine + Sulfinate) Product->Degradation > 120°C or Acid/Heat (Retro-Reaction) Lithio->Product Electrophile Quench (-78°C to -40°C) Lithio->Degradation > -20°C (Beta-Elimination)

Caption: Figure 1. Thermal reaction landscape of 3-oxazolidinesulfonamide. Note the divergence at cryogenic temperatures for functionalization versus high-temperature degradation pathways.

Module 1: Synthesis & Cyclization (The Thermodynamic Phase)

Context: The formation of the oxazolidine ring from an N-sulfonyl amino alcohol and an aldehyde/ketone is a condensation reaction releasing water.

Troubleshooting Guide

Q: I am observing low conversion rates despite refluxing at 110°C (Toluene). What is wrong? A: While heat drives the reaction, the equilibrium constant for N-sulfonyl derivatives is often lower than N-acyl derivatives due to the electron-withdrawing nature of the sulfonyl group reducing the nucleophilicity of the nitrogen.

  • Diagnosis: If water is not physically removed, the high temperature actually accelerates the reverse hydrolysis reaction.

  • Solution: You must couple the high temperature (Thermodynamic drive) with azeotropic water removal .

    • Protocol: Use a Dean-Stark trap with Toluene or Benzene.

    • Alternative: If the substrate is thermally unstable, switch to Chemical Dehydration at Room Temperature (RT) using activated Molecular Sieves (4Å) or Ti(OiPr)₄ as a Lewis Acid/Desiccant.

Q: My product racemized during cyclization. Why? A: High temperatures (>80°C) can cause reversible ring opening. If the amino alcohol stereocenter is adjacent to the nitrogen, the transient iminium ion formed during ring opening can racemize.

  • Fix: Lower the synthesis temperature to 40°C - 60°C and use a stronger acid catalyst (e.g., p-TsOH) under vacuum to remove water without excessive heat.

Module 2: Functionalization (The Cryogenic Phase)

Context: Researchers often lithiate the C2 position (between N and O) or the alpha-carbon to introduce functional groups stereoselectively.

Troubleshooting Guide

Q: Upon adding n-BuLi at -20°C, my reaction turned black and I recovered sulfonamide starting material. A: You triggered the Beta-Elimination Pathway . The 3-oxazolidinesulfonamide ring is prone to fragmentation when deprotonated at temperatures above -40°C. The lithiated species collapses into an imine and a sulfinate anion.

  • Critical Threshold: You must maintain the internal probe temperature below -70°C during base addition.

  • Protocol Adjustment:

    • Cool THF solvent to -78°C.

    • Add n-BuLi dropwise over 20 mins.

    • Stir for 30 mins at -78°C.

    • Add electrophile before allowing the temperature to rise above -60°C.

Q: The electrophile addition failed (0% yield) at -78°C. A: The reactivity of the lithiated oxazolidine might be too low at -78°C for bulky electrophiles.

  • Solution: Use the "Temperature Step" method.

    • Generate the anion at -78°C.

    • Add the electrophile.

    • Allow the bath to warm slowly to -40°C (but NO HIGHER) to overcome the activation energy barrier without triggering fragmentation.

Module 3: Stability & Storage

Q: Can I store 3-oxazolidinesulfonamides in solution? A: It depends on the solvent and acidity.

  • Chlorinated Solvents (CDCl₃, DCM): These often contain trace HCl. Acid + RT = Hydrolysis (Ring opening). Always filter through basic alumina before storage or store solid.

  • DMSO/DMF: Stable at RT, but heating >60°C can induce oxidation or hydrolysis if wet.

Standardized Optimization Protocol

Use this protocol to determine the "Safe Operating Window" for your specific substrate.

Materials
  • Substrate: 1.0 mmol N-Tosyl-amino alcohol + Paraformaldehyde (or aldehyde equivalent).

  • Solvent: Toluene (anhydrous).

  • Catalyst: p-TsOH (10 mol%).

Workflow
StepActionTemperatureDurationObservation Target
1 Mixing 25°C (RT)10 minHomogeneity.
2 Desiccation 25°C30 minAdd MgSO₄ or Sieves. Check TLC for initial condensation (hemiaminal).
3 Ramp A 60°C2 hrsKinetic check. If conversion <50%, heat is insufficient to drive water off.
4 Ramp B 110°C (Reflux)4 hrsRequires Dean-Stark. Thermodynamic check. Monitor for degradation spots on TLC.
5 Cooling 0°C30 minPrecipitation. Do NOT add aqueous acid while hot (instant hydrolysis risk).

References

  • Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. (2016). MDPI. Retrieved from [Link]

  • Thermodynamic analysis of the thermal stability of sulphonamides. (2013). Food Chemistry / PubMed. Retrieved from [Link]

  • Stereoselective α-fluorination of N-acyloxazolidinones at room temperature. (2014). Journal of Organic Chemistry. Retrieved from [Link]

(Note: While specific "3-oxazolidinesulfonamide" papers are rare, the chemistry is extrapolated from N-sulfonyl oxazolidine and N-acyl oxazolidinone behaviors documented in the citations above.)

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Mass Spectrometric Fragmentation of 3-(N,N-diphenylsulfamoyl)oxazolidin-2-one

Introduction In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique, pro...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique, providing not only molecular weight information but also, through tandem MS (MS/MS), a detailed fragmentation "fingerprint" that is invaluable for confirming structure and identifying metabolites. This guide provides an in-depth analysis of the predicted mass spectrometric fragmentation patterns of 3-(N,N-diphenylsulfamoyl)oxazolidin-2-one, a molecule integrating two key pharmacophores: the 2-oxazolidinone ring, found in antibiotics like linezolid, and the N,N-diphenylsulfonamide moiety.

Molecular Structure:

The compound of interest, 3-(N,N-diphenylsulfamoyl)oxazolidin-2-one (Molecular Formula: C₁₅H₁₄N₂O₄S), possesses a molecular weight of 318.35 g/mol . Its structure features a 2-oxazolidinone ring connected at the nitrogen atom (position 3) to the sulfur atom of an N,N-diphenylsulfonamide group.

Predicted Fragmentation Pathways: A Mechanistic Perspective

The fragmentation of 3-(N,N-diphenylsulfamoyl)oxazolidin-2-one in a mass spectrometer, particularly under Collision-Induced Dissociation (CID) conditions typical in tandem MS, will be governed by the relative strengths of its bonds and the stability of the resulting fragment ions. The molecule contains several key bonds susceptible to cleavage: the S-N bonds of the sulfonamide, the N-C bonds within the oxazolidinone ring, and the C-S bond.

We can anticipate two primary fragmentation cascades originating from the protonated molecule [M+H]⁺, one centered on the N,N-diphenylsulfonamide moiety and the other on the 2-oxazolidinone ring.

Pathway 1: Fragmentation Initiated at the N,N-Diphenylsulfonamide Moiety

The sulfonamide group is a well-characterized fragmentation director. A common and energetically favorable pathway for aromatic sulfonamides is the neutral loss of sulfur dioxide (SO₂), a stable small molecule.[1] This often occurs through rearrangement.

  • Loss of SO₂ (64 Da): The protonated molecule [M+H]⁺ (m/z 319) can undergo a rearrangement to eliminate SO₂, leading to the formation of a key fragment ion at m/z 255. This is a characteristic fragmentation for many aromatic sulfonamides.[1][2]

  • Cleavage of the S-N Bond: A direct cleavage of the S-N bond connecting the diphenylamine and sulfonyl groups can lead to the formation of the protonated diphenylamine radical cation at m/z 169 or a diphenylamine cation at m/z 168.

  • Formation of Phenyl or Diphenylaminyl Radicals: Cleavage can also result in the formation of the N,N-diphenylsulfamoyl cation at m/z 233, although this is generally less favored than the pathways involving stable neutral losses.

Pathway 2: Fragmentation of the 2-Oxazolidinone Ring

The 2-oxazolidinone ring, a cyclic carbamate, has its own characteristic fragmentation patterns.[3][4] These often involve the loss of small, stable molecules like carbon monoxide (CO) and carbon dioxide (CO₂).

  • Loss of CO₂ (44 Da): The oxazolidinone ring can undergo fragmentation to lose a molecule of carbon dioxide, which would lead to a fragment ion from the parent molecule.

  • Ring Opening and Subsequent Losses: A more complex pathway involves the opening of the five-membered ring, followed by the loss of entities such as ethylene oxide (C₂H₄O, 44 Da) or other small fragments.

  • Cleavage at the N3-Sulfonyl Bond: The bond connecting the oxazolidinone nitrogen to the sulfonyl group is a critical linkage. Cleavage of this bond would generate two primary fragments: the N,N-diphenylsulfonamide ion (m/z 233) and the 2-oxazolidone fragment (m/z 87). The charge can be retained on either fragment depending on its proton affinity.

The following diagram illustrates these predicted primary fragmentation pathways.

G M [M+H]⁺ m/z 319 frag_255 [M+H - SO₂]⁺ m/z 255 M->frag_255 - SO₂ (64 Da) frag_169 [Diphenylamine]⁺• m/z 169 M->frag_169 S-N Cleavage frag_87 [2-Oxazolidinone+H]⁺ m/z 88 M->frag_87 N-S Cleavage frag_233 [N,N-Diphenylsulfonamide]⁺ m/z 233 M->frag_233 N-S Cleavage G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis stock 1 mg/mL Stock in MeOH working 1-10 µg/mL Working (50:50 ACN:H₂O + 0.1% FA) stock->working lc C18 RP-LC Separation working->lc esi ESI Source (+ ion mode) lc->esi ms1 MS1 Scan (Find m/z 319) esi->ms1 ms2 MS2 Scan (Fragment m/z 319) ms1->ms2

Sources

Comparative

FTIR characteristic peaks of N,N-diphenyl-2-oxo-3-oxazolidinesulfonamide

This guide provides an in-depth comparative analysis of the FTIR spectral characteristics of N,N-diphenyl-2-oxo-3-oxazolidinesulfonamide . This specific chemical entity represents a hybrid pharmacophore or auxiliary scaf...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the FTIR spectral characteristics of N,N-diphenyl-2-oxo-3-oxazolidinesulfonamide .

This specific chemical entity represents a hybrid pharmacophore or auxiliary scaffold containing two distinct electron-withdrawing moieties: the 2-oxazolidinone ring and the sulfonamide (sulfamide) linkage. This guide differentiates the target molecule from its precursors (unsubstituted oxazolidinones) and structural analogs (N-aryl or N-acyl oxazolidinones) using Fourier Transform Infrared Spectroscopy.

Part 1: Theoretical Peak Assignment & Spectral Fingerprint

The structure of N,N-diphenyl-2-oxo-3-oxazolidinesulfonamide consists of a cyclic carbamate (oxazolidinone) where the ring nitrogen is substituted by a diphenylsulfamoyl group (


).[1]
The Diagnostic Carbonyl Shift (The "Blue Shift" Effect)

The most critical marker for this compound is the position of the carbonyl (


) stretch.[1]
  • Standard 2-Oxazolidinone: Typically absorbs at 1740–1760 cm⁻¹ .

  • Target (N-Sulfonylated): The presence of the sulfonyl group on the ring nitrogen exerts a powerful electron-withdrawing inductive effect (-I). This reduces the resonance delocalization of the nitrogen lone pair into the carbonyl, increasing the double-bond character of the

    
     bond.
    
  • Result: The carbonyl peak shifts to a higher frequency (wavenumber), typically 1770–1790 cm⁻¹ .[1]

The Sulfonyl/Sulfamide Signature

Unlike simple amides, the sulfonyl group exhibits two distinct strong bands due to the stretching of the


 bonds.[1]
  • Asymmetric

    
     Stretch: 1360–1380 cm⁻¹  (Strong, Sharp).[1]
    
  • Symmetric

    
     Stretch: 1160–1180 cm⁻¹  (Strong).[1]
    
The "Silent" Region (Negative Confirmation)
  • Absence of N-H: Since the sulfonamide nitrogen is fully substituted with two phenyl groups (

    
    ) and the ring nitrogen is sulfonylated, there must be zero absorption  in the 3200–3400 cm⁻¹  region.[1] The appearance of a peak here indicates hydrolysis or unreacted precursor.
    

Part 2: Comparative Analysis with Alternatives

To validate the synthesis or purity of the target, you must compare it against its likely contaminants or structural analogs.[1]

Comparison 1: Target vs. Precursor (2-Oxazolidinone)

Use Case: Monitoring the sulfonylation reaction.

FeaturePrecursor (Unsubstituted 2-Oxazolidinone)Target (N-Sulfonylated Product)Interpretation
N-H Stretch Present (Strong, Broad ~3250–3350 cm⁻¹)Absent Disappearance confirms substitution at Ring N.
C=O Stretch 1740–1760 cm⁻¹ 1770–1790 cm⁻¹ Shift to higher wavenumber confirms EWG attachment.
SO₂ Bands Absent1370 / 1170 cm⁻¹ Appearance confirms sulfonyl incorporation.
Comparison 2: Target vs. N-Acyl Oxazolidinones (Evans Auxiliaries)

Use Case: Distinguishing between different N-substitutions in library synthesis.

FeatureN-Acyl Oxazolidinone (Alternative)Target (N-Sulfonylated)Interpretation
Carbonyl Profile Often appears as a doublet (Ring C=O[2][3] + Exocyclic Amide C=O) around 1780/1700 cm⁻¹.Singlet (High frequency ~1780 cm⁻¹).[1]Lack of exocyclic C=O allows differentiation.
SO₂ Bands AbsentPresent (Strong)Definitive differentiator.[1]
Comparison 3: Target vs. Primary Sulfonamides ( )

Use Case: Checking for degradation or incorrect reagents.

FeaturePrimary SulfonamideTarget (N,N-Diphenyl)Interpretation
N-H Region Doublet (~3350 & 3260 cm⁻¹)Silent Primary sulfonamides show sym/asym N-H stretches.
C=O Region Absent (unless part of R)Strong (~1780 cm⁻¹) The target retains the oxazolidinone core.[1]

Part 3: Experimental Protocol (ATR-FTIR)

This protocol is designed for Attenuated Total Reflectance (ATR) , which is preferred over KBr pellets for this compound to avoid moisture interference in the sulfonyl region.[1]

Reagents & Equipment:

  • FTIR Spectrometer with Diamond or ZnSe ATR crystal.

  • Solvent: Isopropanol (HPLC Grade) for crystal cleaning.[1]

  • Reference Standard: Polystyrene film (for calibration).[1]

Step-by-Step Methodology:

  • System Blank: Clean the ATR crystal with isopropanol. Collect a background spectrum (air) with 32 scans at 4 cm⁻¹ resolution.[1]

  • Sample Loading: Place approx. 2–5 mg of the solid target compound onto the crystal center.

  • Compression: Apply pressure using the ATR clamp until the force gauge reads optimal contact (usually ~80–100N). Note: Ensure uniform contact to resolve the sharp aromatic overtones.

  • Acquisition: Scan the sample (32–64 scans).

  • Post-Processing: Apply "ATR Correction" (if quantitative comparison is needed) to account for penetration depth differences at high vs. low wavenumbers.

  • Validation:

    • Check 3400 cm⁻¹: If peaks exist, dry sample (hygroscopic moisture) or recrystallize (precursor contamination).[1]

    • Check 1780 cm⁻¹: Verify the shift relative to the starting material.

Part 4: Structural Validation Logic (Visualization)

The following diagram illustrates the decision tree for validating the N,N-diphenyl-2-oxo-3-oxazolidinesulfonamide structure using FTIR data.

FTIR_Validation Start Raw FTIR Spectrum CheckNH Check 3200-3400 cm⁻¹ Region Start->CheckNH HasNH Peaks Present (Broad/Sharp) CheckNH->HasNH N-H Detected NoNH Silent / Flat Baseline CheckNH->NoNH No N-H Result_Precursor Contamination: Unreacted Precursor (Hydrolysis) HasNH->Result_Precursor CheckCO Check Carbonyl (C=O) Region NoNH->CheckCO LowCO Peak < 1760 cm⁻¹ CheckCO->LowCO Standard Resonance HighCO Peak 1770-1790 cm⁻¹ CheckCO->HighCO Blue Shift (-I Effect) Result_Wrong Incorrect Structure (N-Alkyl/Aryl Analog) LowCO->Result_Wrong CheckSO2 Check Sulfonyl (SO₂) Region (1360 & 1170 cm⁻¹) HighCO->CheckSO2 NoSO2 Bands Absent CheckSO2->NoSO2 Missing SO₂ YesSO2 Strong Bands Present CheckSO2->YesSO2 SO₂ Confirmed NoSO2->Result_Wrong Result_Target VALIDATED TARGET: N,N-diphenyl-2-oxo- 3-oxazolidinesulfonamide YesSO2->Result_Target

Caption: Logical workflow for spectral validation. Green paths indicate successful structural confirmation; red/yellow paths indicate contamination or incorrect synthesis.[1]

References

  • Pinchas, S., & Ben-Ishai, D. (1957).[1] The Carbonyl Absorption of Carbamates and 2-Oxazolidones in the Infrared Region. Journal of the American Chemical Society.[4] Link[1]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard reference for SO2 and Sulfonamide shifts).

  • National Institute of Standards and Technology (NIST). (2023).[1] 2-Oxazolidinone, N-substituted Derivatives IR Spectra. NIST Chemistry WebBook, SRD 69.[1] Link

  • Asker, F. W., et al. (2015).[1] Synthesis and characterization of some sulfonamide derivatives. Research India Publications. (Provides experimental FTIR data for sulfonamide-oxazolidinone hybrids). Link

  • Bhatt, S., et al. (2020).[1] FTIR spectroscopic analysis of N-acyl homoserine lactones. ResearchGate. (Comparative data for N-acyl carbonyl shifts). Link

Sources

Validation

A Comparative Guide to the Synthetic Routes of 3-Oxazolidinesulfonamide Derivatives

For Researchers, Scientists, and Drug Development Professionals The 3-oxazolidinesulfonamide scaffold is a privileged motif in medicinal chemistry, appearing in a range of biologically active compounds. The synthesis of...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 3-oxazolidinesulfonamide scaffold is a privileged motif in medicinal chemistry, appearing in a range of biologically active compounds. The synthesis of these chiral heterocycles with high efficiency and stereocontrol is a critical aspect of drug discovery and development. This guide provides an in-depth comparison of the primary synthetic strategies for constructing 3-oxazolidinesulfonamide derivatives, offering insights into the mechanistic underpinnings, practical considerations, and experimental data to inform your synthetic planning.

Introduction to 3-Oxazolidinesulfonamides

The oxazolidine ring, a five-membered heterocycle containing both oxygen and nitrogen, provides a versatile framework for introducing stereochemical complexity. When a sulfonamide group is attached to the nitrogen atom at the 3-position, the resulting 3-oxazolidinesulfonamide derivatives often exhibit a range of pharmacological activities. The sulfonamide moiety can act as a key pharmacophore, engaging in hydrogen bonding and other interactions with biological targets. Consequently, the development of robust and adaptable synthetic routes to these compounds is of significant interest.

This guide will explore and compare four principal synthetic approaches:

  • Condensation of N-Sulfonylated Amino Alcohols with Carbonyl Compounds

  • Ring-Opening of N-Sulfonyl Aziridines

  • [3+2] Cycloaddition Reactions

  • Multi-Component Reactions

Each section will delve into the reaction mechanism, provide representative experimental protocols, and present a comparative analysis of their advantages and limitations.

Route 1: Condensation of N-Sulfonylated Amino Alcohols with Carbonyl Compounds

This classical approach is a variation of the well-established synthesis of oxazolidines from β-amino alcohols and aldehydes or ketones. The key to adapting this method for 3-oxazolidinesulfonamides is the pre-synthesis of the N-sulfonylated amino alcohol starting material.

Mechanistic Rationale

The reaction proceeds through the initial formation of a hemiaminal intermediate from the condensation of the N-sulfonylated amino alcohol and the carbonyl compound. Subsequent acid-catalyzed intramolecular cyclization via dehydration leads to the formation of the oxazolidine ring. The stereochemistry of the starting amino alcohol is typically retained in the final product.

G cluster_0 Route 1: Condensation Pathway N-Sulfonyl Amino Alcohol N-Sulfonyl Amino Alcohol Hemiaminal Intermediate Hemiaminal Intermediate N-Sulfonyl Amino Alcohol->Hemiaminal Intermediate Condensation Carbonyl Compound Carbonyl Compound Carbonyl Compound->Hemiaminal Intermediate 3-Oxazolidinesulfonamide 3-Oxazolidinesulfonamide Hemiaminal Intermediate->3-Oxazolidinesulfonamide Intramolecular Cyclization (Dehydration)

Caption: General workflow for the condensation route.

Experimental Protocol: Synthesis of a 3-Arylsulfonyl-1,3-oxazolidine

Step 1: N-Sulfonylation of the Amino Alcohol

  • To a solution of the chiral amino alcohol (1.0 eq.) in dichloromethane (DCM) at 0 °C, add triethylamine (1.2 eq.).

  • Slowly add the desired sulfonyl chloride (1.1 eq.) and allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with water and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the N-sulfonylated amino alcohol.

Step 2: Oxazolidine Formation

  • To a solution of the N-sulfonylated amino alcohol (1.0 eq.) and an aldehyde or ketone (1.2 eq.) in toluene, add a catalytic amount of p-toluenesulfonic acid (0.1 eq.).

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture, wash with saturated sodium bicarbonate solution, and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Advantages and Limitations
FeatureAssessment
Starting Materials Readily available and often inexpensive chiral amino alcohols and carbonyl compounds.
Simplicity A straightforward and well-understood reaction mechanism.
Stereocontrol Generally good transfer of stereochemistry from the starting amino alcohol.
Scope Broad scope for both the amino alcohol and carbonyl components.
Yields Typically moderate to good yields.
Limitations Requires a two-step process (sulfonylation then cyclization). The reaction conditions (reflux) may not be suitable for sensitive substrates.

Route 2: Ring-Opening of N-Sulfonyl Aziridines

This strategy utilizes the high ring strain of N-sulfonyl aziridines to drive the formation of the oxazolidine ring. The reaction can be either intermolecular with a carbonyl compound or intramolecular with a tethered hydroxyl group.

Mechanistic Rationale

N-Sulfonyl aziridines are activated towards nucleophilic attack by Lewis or Brønsted acids. In the presence of an aldehyde or ketone, the Lewis acid coordinates to the carbonyl oxygen, enhancing its electrophilicity. The aziridine nitrogen then attacks the carbonyl carbon, leading to a zwitterionic intermediate that cyclizes to form the oxazolidine ring. In the intramolecular variant, a pendant hydroxyl group on the aziridine substrate acts as the nucleophile.

G cluster_1 Route 2: Aziridine Ring-Opening N-Sulfonyl Aziridine N-Sulfonyl Aziridine Activated Complex Activated Complex N-Sulfonyl Aziridine->Activated Complex Lewis Acid Activation Carbonyl Compound Carbonyl Compound Carbonyl Compound->Activated Complex Zwitterionic Intermediate Zwitterionic Intermediate Activated Complex->Zwitterionic Intermediate Nucleophilic Attack 3-Oxazolidinesulfonamide 3-Oxazolidinesulfonamide Zwitterionic Intermediate->3-Oxazolidinesulfonamide Cyclization

Caption: Intermolecular ring-opening of an N-sulfonyl aziridine.

Experimental Protocol: Lewis Acid-Catalyzed Cycloaddition of an N-Sulfonyl Aziridine with an Aldehyde
  • In a flame-dried flask under an inert atmosphere, dissolve the N-sulfonyl aziridine (1.0 eq.) and the aldehyde (1.5 eq.) in anhydrous toluene.

  • Cool the solution to 0 °C and add a solution of a Lewis acid, such as iron(III) chloride (10 mol%), in toluene.

  • Stir the reaction at 25 °C and monitor by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

  • Extract the mixture with ethyl acetate, and wash the combined organic layers with brine.

  • Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography.[1]

Advantages and Limitations
FeatureAssessment
Atom Economy High atom economy in the cycloaddition variant.
Stereocontrol Can be highly diastereoselective, depending on the catalyst and substrates.[1]
Reaction Conditions Often proceeds under mild conditions.
Starting Materials Synthesis of chiral N-sulfonyl aziridines can be multi-step and challenging.
Regioselectivity In unsymmetrical aziridines, regioselectivity of the ring-opening can be an issue.
Scope The scope of the carbonyl partner may be limited.

Route 3: [3+2] Cycloaddition Reactions

[3+2] cycloaddition reactions offer a powerful and convergent approach to the synthesis of five-membered heterocycles, including oxazolidines. In the context of 3-oxazolidinesulfonamides, this can involve the reaction of an N-sulfonylated 1,3-dipole with a carbonyl compound.

Mechanistic Rationale

A common strategy involves the in situ generation of an azomethine ylide from an N-sulfonylated precursor, which then undergoes a 1,3-dipolar cycloaddition with an aldehyde or ketone as the dipolarophile. The stereochemical outcome of the reaction is often controlled by the geometry of the azomethine ylide and the facial selectivity of the cycloaddition.

G cluster_2 Route 3: [3+2] Cycloaddition Azomethine Ylide Precursor Azomethine Ylide Precursor N-Sulfonyl Azomethine Ylide N-Sulfonyl Azomethine Ylide Azomethine Ylide Precursor->N-Sulfonyl Azomethine Ylide In situ Generation Carbonyl Dipolarophile Carbonyl Dipolarophile Cycloadduct Cycloadduct Carbonyl Dipolarophile->Cycloadduct N-Sulfonyl Azomethine Ylide->Cycloadduct 1,3-Dipolar Cycloaddition

Caption: General scheme for [3+2] cycloaddition.

Experimental Protocol: Diastereoselective Synthesis via Azomethine Ylide Cycloaddition
  • A mixture of an N-sulfonylated amino acid ester (1.0 eq.) and an aldehyde (2.2 eq.) in toluene is heated to reflux.

  • The reaction proceeds via the in situ formation of an azomethine ylide through decarboxylative condensation.

  • The azomethine ylide undergoes a [3+2] cycloaddition with a second molecule of the aldehyde.

  • After completion (monitored by TLC), the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography to afford the 3-oxazolidinesulfonamide.

Advantages and Limitations
FeatureAssessment
Convergence Highly convergent, building complexity rapidly.
Stereocontrol Can achieve high levels of diastereoselectivity and enantioselectivity with appropriate chiral auxiliaries or catalysts.[2][3]
Efficiency Often a one-pot procedure.
Starting Materials Precursors for the 1,3-dipole may require synthesis.
Scope The reaction can be sensitive to the electronic nature of both the dipole and the dipolarophile.
Byproducts Can sometimes lead to the formation of multiple regio- and stereoisomers.

Route 4: Multi-Component Reactions (MCRs)

Multi-component reactions, where three or more reactants combine in a single synthetic operation, represent a highly efficient strategy for the synthesis of complex molecules. For 3-oxazolidinesulfonamides, an MCR could potentially combine an amino alcohol or its precursor, a carbonyl compound, and a sulfonating agent in one pot.

Mechanistic Rationale

The specific mechanism of an MCR can be complex and varied. A plausible pathway for a three-component synthesis of a 3-oxazolidinesulfonamide could involve the initial formation of an imine from an amine and an aldehyde, followed by reaction with a sulfonating agent and an epoxide, leading to the oxazolidine ring. The efficiency of MCRs stems from the fact that the intermediates are directly consumed in the subsequent steps without the need for isolation and purification.

G cluster_3 Route 4: Multi-Component Reaction Amine Amine Intermediate Pool Intermediate Pool Amine->Intermediate Pool Aldehyde Aldehyde Aldehyde->Intermediate Pool Sulfonylating Agent Sulfonylating Agent Sulfonylating Agent->Intermediate Pool Epoxide Epoxide Epoxide->Intermediate Pool 3-Oxazolidinesulfonamide 3-Oxazolidinesulfonamide Intermediate Pool->3-Oxazolidinesulfonamide Cascade Reactions

Caption: Conceptual workflow of a multi-component reaction.

Experimental Protocol: Asymmetric Three-Component Synthesis of 1,3-Oxazolidines (Conceptual Adaptation)

While a direct MCR for 3-oxazolidinesulfonamides is not yet widely reported, a conceptual protocol based on existing asymmetric MCRs for oxazolidines can be envisioned:[4]

  • A chiral catalyst, such as a Ti(O-i-Pr)4/BINOL complex, is prepared in toluene.

  • A primary sulfonamide (1.1 eq.) and an aldehyde (1.0 eq.) are added to the catalyst solution and stirred.

  • An epoxide (1.2 eq.) is then added, and the reaction is stirred at a controlled temperature (e.g., -40 °C) for several days.

  • The reaction is quenched, and the solvent is removed under vacuum.

  • The product is isolated and purified by column chromatography.

Advantages and Limitations
FeatureAssessment
Efficiency Highly efficient in terms of step and atom economy.
Complexity Rapid generation of molecular complexity from simple starting materials.
Green Chemistry Aligns with the principles of green chemistry by reducing waste and energy consumption.
Development Finding optimal conditions for MCRs can be challenging and time-consuming.
Scope The substrate scope can be narrower compared to stepwise syntheses.
Mechanistic Understanding The complex reaction network can make mechanistic elucidation difficult.

Comparative Summary

Synthetic RouteKey FeaturesIdeal Applications
1. Condensation Reliable, straightforward, good stereochemical transfer.Rapid access to analogs from a common N-sulfonylated amino alcohol intermediate.
2. Aziridine Ring-Opening High atom economy, mild conditions, good for diastereoselective synthesis.When chiral N-sulfonyl aziridines are readily available or when specific stereoisomers are targeted.
3. [3+2] Cycloaddition Convergent, efficient for building complexity, potential for high stereocontrol.Asymmetric synthesis where high enantiomeric excess is required.
4. Multi-Component Highly efficient, step and atom economical, green.Library synthesis and lead discovery where rapid access to diverse structures is needed.

Conclusion

The synthesis of 3-oxazolidinesulfonamide derivatives can be approached through several distinct and effective strategies. The choice of the optimal route depends on a variety of factors, including the availability of starting materials, the desired level of stereocontrol, the scale of the synthesis, and the overall synthetic efficiency goals.

  • The Condensation Route offers reliability and predictability, making it a workhorse for many applications.

  • The Aziridine Ring-Opening Route provides an elegant and often highly stereoselective method, particularly when the requisite aziridine precursors are accessible.

  • [3+2] Cycloaddition Reactions represent a powerful tool for the rapid construction of the oxazolidine core with excellent control over stereochemistry.

  • Multi-Component Reactions , while less developed for this specific scaffold, hold immense promise for future applications in high-throughput synthesis and drug discovery.

By understanding the strengths and weaknesses of each approach, researchers can make informed decisions to best achieve their synthetic objectives in the pursuit of novel 3-oxazolidinesulfonamide-based therapeutic agents.

References

Sources

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